![molecular formula C19H19F2N3O4 B6491006 1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891116-10-2](/img/structure/B6491006.png)
1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as 5-oxopyrrolidin-3-yl]-1-(2,5-difluorophenyl)-3-urea (DFDOX), is a small molecule compound with a variety of potential applications. It is a fluorinated aromatic heterocyclic urea that has been studied for its potential use in cancer therapy, as a non-steroidal anti-inflammatory drug (NSAID), and as a modulator of protein-protein interactions. DFDOX has also been studied for its potential to inhibit the activity of certain enzymes and to act as a potential inhibitor of angiogenesis.
Applications De Recherche Scientifique
DFDOX has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a cancer therapeutic agent, as an inhibitor of angiogenesis, and as a modulator of protein-protein interactions. Additionally, DFDOX has been studied for its potential to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of DFDOX depends on its application. For example, when used as an anti-cancer agent, DFDOX has been found to inhibit the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. Additionally, DFDOX has been found to inhibit the activity of certain proteins involved in angiogenesis, such as vascular endothelial growth factor. Finally, when used as a modulator of protein-protein interactions, DFDOX has been found to bind to certain proteins and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFDOX depend on its application. When used as an anti-cancer agent, DFDOX has been found to inhibit the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. Additionally, DFDOX has been found to inhibit the activity of certain proteins involved in angiogenesis, such as vascular endothelial growth factor. Finally, when used as a modulator of protein-protein interactions, DFDOX has been found to bind to certain proteins and inhibit their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DFDOX in lab experiments include its ease of synthesis, its low cost, and its potential to target specific enzymes and proteins involved in the cell cycle and angiogenesis. Additionally, DFDOX has been found to be relatively non-toxic and has been found to have few side effects. The main limitation of using DFDOX in lab experiments is that its effects may be limited to certain cell types and may not be applicable to all cell types.
Orientations Futures
The potential future directions for the use of DFDOX in scientific research include further investigation into its potential use as a cancer therapeutic agent, as an inhibitor of angiogenesis, and as a modulator of protein-protein interactions. Additionally, further research into the mechanism of action of DFDOX could lead to the development of more effective and specific inhibitors of certain enzymes and proteins involved in the cell cycle and angiogenesis. Furthermore, further research into the potential side effects of DFDOX could lead to the development of safer and more effective compounds for use in lab experiments.
Méthodes De Synthèse
DFDOX can be synthesized via a variety of methods. The most common method is the condensation of 2,5-difluorophenyl isocyanate with 3,4-dimethoxyphenylhydrazine. This reaction is usually performed in a solution of dichloromethane and a catalytic amount of triethylamine. The reaction is typically carried out at room temperature and yields DFDOX as the desired product in high yields.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-16-6-4-13(9-17(16)28-2)24-10-12(8-18(24)25)22-19(26)23-15-7-11(20)3-5-14(15)21/h3-7,9,12H,8,10H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQQQQHGWOXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.